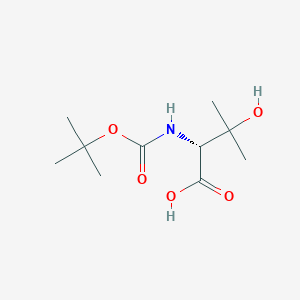

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Übersicht

Beschreibung

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its role in protecting amino groups during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of the deprotected amino acid or a new derivative depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Intermediate in Peptide Synthesis

Boc-D-Val(3-OH) serves as a valuable building block in the synthesis of peptides and peptidomimetics. Its hydroxyl group can participate in further reactions, making it suitable for creating more complex structures essential in drug design and development.

Drug Development

Research indicates that compounds like Boc-D-Val(3-OH) are pivotal in developing therapeutic agents targeting various diseases, including cancer and metabolic disorders. The compound's structural features facilitate its incorporation into biologically active molecules.

Enantioselective Synthesis

The compound has been utilized in enantioselective synthesis processes where chirality is crucial. Its ability to form stable intermediates allows for the selective production of desired enantiomers, which is vital for pharmacological efficacy.

Case Study 1: Peptide Therapeutics

A study demonstrated the use of Boc-D-Val(3-OH) in synthesizing a peptide that exhibited significant anti-tumor activity. The incorporation of this compound allowed for enhanced stability and bioavailability of the peptide, leading to improved therapeutic outcomes.

Case Study 2: Chiral Catalysis

In another research effort, Boc-D-Val(3-OH) was employed as a chiral auxiliary in asymmetric synthesis, yielding high enantiomeric excesses. This application highlights its importance in producing compounds with specific stereochemical configurations necessary for biological activity.

Data Tables

| Application Area | Compound Type | Therapeutic Target |

|---|---|---|

| Anticancer Agents | Peptides | Various cancers |

| Antimicrobial Agents | Peptidomimetics | Bacterial infections |

| Metabolic Disorders | Small Molecules | Diabetes |

Wirkmechanismus

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid primarily involves the protection of the amino group, preventing unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

- ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylpentanoic acid

- ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylhexanoic acid

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is unique due to its specific structure, which includes a hydroxyl group and a tert-butoxycarbonyl-protected amino group. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis and peptide chemistry .

Biologische Aktivität

(R)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, commonly referred to as Boc-D-Val(3-OH), is a derivative of valine with significant implications in pharmaceuticals and biochemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

- Chemical Formula : C₁₀H₁₉NO₅

- Molecular Weight : 233.27 g/mol

- CAS Number : 288159-40-0

- Purity : ≥98% .

The compound features a tert-butoxycarbonyl (Boc) protective group, which enhances its stability and solubility, making it a valuable building block in peptide synthesis.

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It is known to interact with various biological targets, influencing metabolic pathways and cellular functions.

Key Mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that derivatives of this compound can significantly reduce the levels of pro-inflammatory cytokines such as IL-1β and COX-2, suggesting potential applications in anti-inflammatory therapies .

- Structure-Affinity Relationships : Studies have shown that modifications to the structure can enhance binding affinity to key molecular targets involved in inflammatory responses, such as COX enzymes .

Anti-inflammatory Activity

A comprehensive study demonstrated that compounds related to this compound exhibited notable anti-inflammatory effects. For instance:

| Compound | Inhibition of Paw Edema (%) | COX-2 Expression Reduction (%) |

|---|---|---|

| Compound 2e | 53.41% | 82.5% |

| Compound 3b | 51.81% | 89.5% |

These findings highlight the compound's potential as a lead for developing new anti-inflammatory drugs .

Case Studies

- In Vivo Studies : In a rat model, the administration of derivatives led to significant reductions in carrageenan-induced paw edema, indicating effective anti-inflammatory properties.

- Cytokine Profiling : The compounds were shown to decrease levels of inflammatory markers such as C-reactive protein and nitrotyrosine, further supporting their therapeutic potential .

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its structural characteristics:

- The presence of the Boc group enhances lipophilicity and stability.

- Variations in the side chains can lead to different affinities for biological targets, which is crucial for optimizing therapeutic effects.

Eigenschaften

IUPAC Name |

(2R)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVRVSZFEDIMFM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461643 | |

| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288159-40-0 | |

| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.